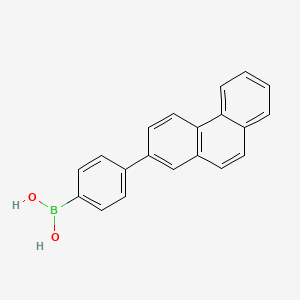

(4-(Phenanthren-2-yl)phenyl)boronicacid

Description

Contemporary Significance of Arylboronic Acids in Synthetic Organic Chemistry

Arylboronic acids are cornerstone reagents in contemporary synthetic organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nbinno.com This palladium-catalyzed reaction enables the efficient formation of carbon-carbon (C-C) bonds, a fundamental process for assembling the skeletons of organic molecules. evitachem.comwikipedia.orggeorganics.sk Unlike many other organometallic reagents, boronic acids are generally stable solids that are easy to handle and can often be used in the presence of air and moisture, simplifying experimental procedures. wikipedia.org Their functional group tolerance and the predictability of their reactions have made them essential tools in the synthesis of pharmaceuticals, agrochemicals, and a vast array of functional organic materials. nbinno.comnih.gov The development of new arylboronic acids continues to expand the horizons of what is synthetically possible, allowing chemists to forge intricate molecular connections with high precision.

Strategic Role of Phenanthrene-Based Architectures in Chemical Innovation

The phenanthrene (B1679779) moiety, a polycyclic aromatic hydrocarbon (PAH), is a key structural motif in both natural products and advanced functional materials. google.com Its rigid, planar, and extended π-conjugated system imparts unique electronic and photophysical properties to molecules that contain it. In the realm of materials science, phenanthrene derivatives are actively explored for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). evitachem.comgoogle.comresearchgate.net The incorporation of phenanthrene can enhance charge transport capabilities and tune the emissive properties of materials, leading to more efficient and durable devices. nbinno.comevitachem.com The strategic use of phenanthrene-based building blocks is therefore a key strategy in the design of next-generation organic electronics.

Properties

Molecular Formula |

C20H15BO2 |

|---|---|

Molecular Weight |

298.1 g/mol |

IUPAC Name |

(4-phenanthren-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C20H15BO2/c22-21(23)18-10-7-14(8-11-18)16-9-12-20-17(13-16)6-5-15-3-1-2-4-19(15)20/h1-13,22-23H |

InChI Key |

DLUSXJXLIZOYTP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3)(O)O |

Origin of Product |

United States |

The Compound in Focus: 4 Phenanthren 2 Yl Phenyl Boronic Acid

Chemical Structure and Properties

The compound consists of a phenanthrene ring linked at its 2-position to a phenylboronic acid group. This specific arrangement of aromatic rings creates a large, conjugated system that dictates its physical and chemical behavior. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1496530-92-7 |

| Molecular Formula | C₂₀H₁₅BO₂ |

| Molecular Weight | 298.14 g/mol |

| Appearance | Typically a white to off-white powder. evitachem.com |

| Solubility | Generally soluble in polar organic solvents like DMSO. evitachem.com |

This data is compiled from publicly available chemical supplier information. evitachem.com

Synthesis and Purification

The synthesis of (4-(Phenanthren-2-yl)phenyl)boronic acid is not commonly detailed in standard literature but can be accomplished through established multi-step organic chemistry protocols. A logical and widely practiced approach involves a two-stage process.

Stage 1: Suzuki-Miyaura Coupling to Form the Biaryl Core The first stage typically involves the formation of the core phenanthrenyl-phenyl structure. This is achieved via a Suzuki-Miyaura cross-coupling reaction between a phenanthrene-based starting material and a phenyl-based partner. For instance, 2-bromophenanthrene (B1281488) can be coupled with (4-bromophenyl)boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base to form 2-(4-bromophenyl)phenanthrene.

Stage 2: Installation of the Boronic Acid Group The second stage introduces the boronic acid functionality. The 2-(4-bromophenyl)phenanthrene intermediate produced in the first stage is subjected to a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures (-78 °C). The resulting aryllithium species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the final product, (4-(Phenanthren-2-yl)phenyl)boronic acid. wikipedia.orgguidechem.com

Purification is generally achieved through recrystallization or column chromatography to ensure the high purity required for subsequent synthetic applications. guidechem.com

Catalytic Transformations Involving 4 Phenanthren 2 Yl Phenyl Boronic Acid and Structural Analogs

Mechanistic Insights into Metal-Catalyzed Cross-Coupling Reactions

The efficacy of (4-(Phenanthren-2-yl)phenyl)boronic acid in synthetic applications is rooted in the well-understood mechanism of metal-catalyzed cross-coupling reactions. The catalytic cycle, most notably for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition Dynamics

Oxidative addition is the initial and often rate-determining step in the catalytic cycle. libretexts.org This process involves the insertion of a low-valent transition metal complex, typically Palladium(0), into the bond between an organic group and a halide (or pseudohalide like triflate) of an organic electrophile (Ar-X). libretexts.orgnobelprize.org This reaction oxidizes the metal center, for instance from Pd(0) to Pd(II), and forms a new organopalladium complex. youtube.com The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl. libretexts.org

Transmetalation Pathways and Rate Influences

Following oxidative addition, the transmetalation step occurs, wherein the organic moiety from the organoboron reagent is transferred to the palladium(II) center. libretexts.orgnobelprize.org In the context of using (4-(Phenanthren-2-yl)phenyl)boronic acid, this step transfers the (4-(phenanthren-2-yl)phenyl) group to the palladium complex. A crucial component for this step is the presence of a base, which activates the boronic acid. youtube.comyoutube.com The base, typically a hydroxide (B78521) or carbonate, reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, such as [R-B(OH)₃]⁻. researchgate.netrsc.org

This activated boronate species then reacts with the organopalladium(II) halide complex generated during oxidative addition, displacing the halide and placing both organic partners onto the same metal center. researchgate.net The rate and success of transmetalation are influenced by several factors, including the nature of the base, the solvent system, and the steric and electronic properties of the ligands attached to the palladium catalyst. rsc.org Detailed mechanistic investigations have even identified transient intermediates where the boronate ligand coordinates to the palladium center through an oxygen atom before the organic group transfer occurs. researchgate.net

Reductive Elimination Processes

Reductive elimination is the final, product-forming step of the catalytic cycle. libretexts.orgnobelprize.org In this stage, the two organic groups that are bound to the palladium(II) center couple to form a new carbon-carbon bond, yielding the desired biaryl product. nobelprize.org Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, thus regenerating the catalyst for the next cycle. youtube.com

This process generally requires the two organic ligands to be in a cis orientation on the metal complex; trans-complexes typically must isomerize to the cis-form before elimination can occur. youtube.com The rate of reductive elimination is often enhanced by the use of bulky, electron-donating ligands, which promote the necessary orbital overlap on the metal center to facilitate bond formation. libretexts.org Recent innovations have also demonstrated that this step can be promoted by external stimuli, such as light, in a process known as photoinduced reductive elimination, which can create highly reactive metal centers. nih.gov

Advances in Carbon-Carbon Bond Forming Reactions

The use of (4-(Phenanthren-2-yl)phenyl)boronic acid is particularly prominent in reactions designed to form new carbon-carbon bonds, leading to the synthesis of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, especially for the synthesis of biaryls and polycyclic aromatic hydrocarbons (PAHs). researchgate.netlibretexts.org The reaction couples an organoboron reagent, such as (4-(Phenanthren-2-yl)phenyl)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and environmental stability of the boronic acid reagents. researchgate.netlibretexts.org

The synthesis of complex biaryls is a key application, and various conditions can be optimized for specific substrates. researchgate.netnih.gov For a compound like (4-(Phenanthren-2-yl)phenyl)boronic acid, this reaction allows for the direct connection of the phenanthrenyl-phenyl scaffold to other aromatic or vinylic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling This interactive table outlines typical parameters for the Suzuki-Miyaura reaction.

| Component | Example | Function/Comment |

| Aryl Halide | Aryl bromide, Aryl iodide | The electrophilic coupling partner. Iodides are generally more reactive than bromides. libretexts.org |

| Boronic Acid | (4-(Phenanthren-2-yl)phenyl)boronic acid | The nucleophilic coupling partner, providing the carbon framework to be transferred. libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ. researchgate.netnih.gov |

| Ligand | PPh₃, dppf | Stabilizes the catalyst and modulates its reactivity. Bulky, electron-rich ligands are often effective. libretexts.orgresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. youtube.comresearchgate.net |

| Solvent | Toluene/Water, Dioxane, THF | Often a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents. researchgate.net |

| Temperature | Room Temperature to 100 °C | Varies depending on the reactivity of the substrates. researchgate.net |

Exploration of Other Boronic Acid-Mediated Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common transformation for boronic acids, their reactivity extends to a variety of other named reactions.

Stille Coupling: The Stille reaction traditionally couples organotin compounds with organic halides. libretexts.org It proceeds through a similar catalytic cycle to the Suzuki reaction. libretexts.org Although not a primary reaction for boronic acids, it is often compared to Suzuki coupling, with the latter being favored due to the high toxicity of organotin reagents. libretexts.orglibretexts.org

Sonogashira Coupling: This reaction typically forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org While the classic protocol does not use boronic acids as the alkyne source, modified Sonogashira-type reactions have been developed. These include gold-catalyzed couplings of boronic acids with hypervalent iodine-alkyne reagents rsc.org and copper-catalyzed couplings with specific vinylacetylene substrates, demonstrating the expanding utility of boronic acids in C-C bond formation. mdpi.com

Chan-Lam Coupling: In contrast to the C-C bond-forming reactions above, the Chan-Lam coupling is a copper-catalyzed method for forming carbon-heteroatom bonds (C-N, C-O, C-S). rsc.orgyoutube.com It couples boronic acids with nucleophiles like amines, alcohols, or thiols, often under mild, aerobic conditions. youtube.com Recent advancements include visible-light-mediated protocols that expand the reaction's scope to include more challenging substrates. nih.govscilit.com

Liebeskind-Srogl Reaction: This reaction offers a unique approach to C-C bond formation by coupling thioesters with boronic acids. The transformation is catalyzed by palladium and requires a stoichiometric amount of a copper(I) carboxylate. A key advantage is that it can proceed under neutral conditions, avoiding the need for a strong base. nih.gov This methodology has been extended to other C-N bond-forming reactions under non-basic and non-oxidizing conditions, further showcasing the versatile reactivity of boronic acids. nih.gov

Conjugate Additions and Homologations

Arylboronic acids are effective reagents in rhodium-catalyzed conjugate addition reactions with activated alkenes, such as α,β-unsaturated carbonyls and lactones. This method provides a powerful tool for carbon-carbon bond formation. For instance, the Rh-catalyzed conjugate addition of arylboronic acids to α-methylene-β-lactones has been developed as a direct route to synthesize β-substituted lactones. acs.org

These reactions are advantageous because they often use only catalytic amounts of a transition metal, can be performed in aqueous solvent mixtures, and benefit from the commercial availability and stability of a wide range of boronic acids. acs.org In a typical reaction, an arylboronic acid is reacted with an α-methylene-β-lactone in the presence of a rhodium catalyst, like Wilkinson's catalyst, often with a base in a mixed solvent system.

While initial attempts may yield a mixture of the desired conjugate addition product and a Heck-type byproduct, reaction conditions can be optimized to favor the former. acs.org The reaction demonstrates the utility of arylboronic acids in constructing complex molecular frameworks, such as the core of nocardiolactone, a biologically active natural product. acs.org Given its structure, (4-(Phenanthren-2-yl)phenyl)boronic acid would be a prime candidate for creating highly functionalized, polycyclic lactone structures via this methodology.

Table 1: Rh-Catalyzed Conjugate Addition of Phenylboronic Acid to α-Methylene-γ,γ-dimethyl-β-lactone

This table illustrates the optimization of reaction conditions for the conjugate addition, a reaction type in which (4-(Phenanthren-2-yl)phenyl)boronic acid is expected to participate.

| Entry | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | [Rh(PPh₃)₃Cl] (2) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 45 |

| 2 | [Rh(cod)₂]BF₄ (2) / Ligand | K₂CO₃ | Toluene/H₂O | 80 | 18 | 65 |

| 3 | [Rh(acac)(CO)₂] (2) | None | Dioxane/H₂O | 100 | 4 | 91 |

| 4 | [Rh(cod)Cl]₂ (1) / Ligand | Ba(OH)₂ | Dioxane/H₂O | 100 | 3 | 95 |

Data sourced from studies on phenylboronic acid as a representative arylboronic acid. acs.org

Electrophilic Allyl Shifts

Arylboronic acids can function as catalysts in dehydrative C-alkylation and allylation reactions. masterorganicchemistry.com In this role, the boronic acid activates an alcohol, typically a benzylic alcohol, facilitating its reaction with a nucleophile like an allyl silane. This process is effectively a catalytic Hosomi–Sakurai type reaction, where the arylboronic acid promotes the formation of an electrophilic intermediate from the alcohol, which is then attacked by the allyl nucleophile. masterorganicchemistry.com

The reaction typically requires elevated temperatures and a co-catalyst, such as oxalic acid, to proceed efficiently. For example, using pentafluorophenylboronic acid as the catalyst, benzhydrol can be successfully allylated with allyltrimethylsilane (B147118) in excellent yield. masterorganicchemistry.com The reaction is applicable to a range of secondary benzylic alcohols, particularly those with electron-rich or halogen-substituted aromatic rings. masterorganicchemistry.com The utility of this method lies in its ability to form C-C bonds with water as the only byproduct, representing a green chemical transformation. (4-(Phenanthren-2-yl)phenyl)boronic acid, with its electron-rich polycyclic aromatic system, would likely serve as an effective substrate or precatalyst in similar transformations.

Hydroarylation Reactions

Copper-catalyzed hydroarylation of alkynes with arylboronic acids represents another significant application in C-C bond formation. This method has been successfully employed for the synthesis of 4-arylcoumarins from ortho-hydroxy-substituted methyl phenylpropiolates. organic-chemistry.org

In a typical procedure, the reaction is carried out at ambient temperature in the presence of a simple copper salt, such as copper(I) acetate (B1210297) (CuOAc), with the arylboronic acid. The process involves the addition of the aryl group and a hydrogen atom across the alkyne triple bond, followed by an acid-workup-induced cyclization to form the coumarin (B35378) ring system. organic-chemistry.org This strategy has proven effective for synthesizing both natural and synthetic biologically active compounds. The diverse array of commercially available arylboronic acids makes this a versatile method for generating molecular complexity. (4-(Phenanthren-2-yl)phenyl)boronic acid could be used in this reaction to synthesize complex coumarin derivatives bearing a bulky, planar phenanthrenylphenyl substituent.

Carbon-Heteroatom Bond Formations Utilizing Boronic Acids

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, crucial for preparing pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov Arylboronic acids are key reagents in this area, primarily through transition-metal-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling (C-C bond formation) is the most famous, related reactions that form C-N, C-O, and C-S bonds are also of immense importance.

Strategies for C-heteroatom bond formation include nucleophilic substitution and cross-coupling. researchgate.net Cross-coupling reactions, such as the Buchwald-Hartwig amination and Chan-Lam coupling, frequently utilize arylboronic acids as the aryl source to react with amines, alcohols, or thiols. These reactions typically involve a metal catalyst (e.g., palladium or copper) and proceed through a mechanism involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

More recent advancements include photocatalytic and electrochemical methods to forge these bonds under milder conditions. researchgate.net For instance, a dual-catalysis approach using a photoredox catalyst and a palladium complex can achieve a C(sp²)–N–C(sp³) coupling, where an arylboronic acid serves as the C(sp²) source. nih.gov In this system, the photocatalyst facilitates single-electron transfer (SET) events, creating radical intermediates that engage with the palladium catalytic cycle. nih.gov The phenanthrene (B1679779) moiety of (4-(Phenanthren-2-yl)phenyl)boronic acid could play an interesting electronic or photophysical role in such photocatalytic systems.

Non-Cross-Coupling Catalytic Roles of Arylboronic Acids

Beyond their use as nucleophilic partners in cross-coupling, arylboronic acids can also act as catalysts themselves, primarily by functioning as Lewis acids or by activating functional groups.

Lewis Acid Catalysis in Organic Reactions

A Lewis acid is an electron-pair acceptor that can activate an electrophile by coordinating to a lone-pair-bearing atom (like oxygen or nitrogen), thereby increasing the substrate's reactivity. tdl.orgbris.ac.uk Arylboronic acids possess a vacant p-orbital on the boron atom, allowing them to function as Lewis acid catalysts. tdl.org This catalytic activity is central to a variety of organic transformations, including Friedel-Crafts reactions, aldol (B89426) reactions, and Diels-Alder reactions. tdl.org

The interaction between an arylboronic acid and a substrate can be complex. Studies have shown that arylboronic acids can act as either Lewis acids or Brønsted acids depending on the nature of the interacting anion. With anions like fluoride (B91410) (F⁻), they tend to form tetrahedral adducts, characteristic of Lewis acid behavior. With other anions like chloride (Cl⁻), the interaction is primarily through hydrogen bonding from the B(OH)₂ group, which is Brønsted acid-type behavior. This dual reactivity allows arylboronic acids to catalyze a broad range of reactions by activating substrates through different mechanisms. The electronic properties of the aryl group influence the Lewis acidity of the boron center; electron-withdrawing groups increase acidity, while electron-donating groups decrease it.

Activation of Carboxylic Acids and Amides

Arylboronic acids have emerged as highly effective catalysts for the direct amidation of carboxylic acids with amines, a green and atom-economical alternative to methods requiring stoichiometric activating agents. This transformation is challenging because it involves the condensation of a weak acid (carboxylic acid) and a weak base (amine), which readily form an unreactive ammonium (B1175870) carboxylate salt.

The catalytic cycle is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the arylboronic acid catalyst. This intermediate is more electrophilic than the parent carboxylic acid. Removal of water, typically with molecular sieves, is crucial to drive the equilibrium towards this active intermediate. The amine then attacks the carbonyl group of the acyloxyboronic acid, and subsequent cleavage of the C-O bond of the resulting tetracoordinate boronate intermediate is often the rate-determining step. Some studies suggest that the active intermediate may be a more complex bicyclic species involving a 2:2 complex of the carboxylic acid and the arylboronic acid. Ortho-substituted arylboronic acids, particularly those with an iodine atom, have shown exceptionally high catalytic activity, an effect attributed to both steric factors and intramolecular interactions.

Enantioselective Catalysis Employing Boron-Containing Systems

While direct applications of (4-(Phenanthren-2-yl)phenyl)boronic acid as a standalone chiral catalyst are not extensively documented in peer-reviewed literature, its structural characteristics are highly pertinent to the field of enantioselective catalysis. The compound's large, rigid, and sterically demanding phenanthrenylphenyl framework makes it an exemplary precursor for the synthesis of sophisticated chiral ligands and organocatalysts. Boron-containing systems, particularly boronic acids and their derivatives, are instrumental in modern asymmetric synthesis, primarily through two strategic approaches: their use as building blocks for chiral ligands in transition-metal catalysis and their role in cooperative or organocatalytic systems.

The most significant role for large, polycyclic aromatic boronic acids, as structural analogs of (4-(Phenanthren-2-yl)phenyl)boronic acid, is in the construction of axially chiral biaryl ligands. nih.govnih.gov Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a foundational concept in the design of many successful chiral ligands. princeton.edu The steric hindrance imposed by bulky substituents is essential to prevent racemization, and the phenanthrenylphenyl group is an ideal candidate for inducing such rotational barriers.

A primary method for creating these chiral biaryl scaffolds is the enantioselective Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.net In this approach, a boronic acid or its ester is coupled with an aryl halide in the presence of a palladium catalyst bearing a chiral phosphine (B1218219) ligand. The chiral ligand controls the spatial orientation of the coupling partners during the crucial transmetalation and reductive elimination steps, thereby favoring the formation of one atropisomer over the other. For instance, research has demonstrated the synthesis of highly enantioenriched 2,2′-biphenols using an atroposelective Suzuki–Miyaura protocol. nih.gov This was achieved using an enantiopure sulfonated SPhos (sSPhos) ligand, whose own axial chirality creates the asymmetric environment necessary for the coupling. nih.govnih.gov The modularity of this reaction allows for the synthesis of a diverse array of chiral biaryl products. nih.gov

The following table summarizes representative findings in the enantioselective synthesis of axially chiral biaryls, a strategy for which (4-(Phenanthren-2-yl)phenyl)boronic acid would be a suitable building block.

| Aryl Halide Substrate | Boronic Acid/Ester Substrate | Catalyst/Ligand | Base/Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-3-methoxyphenol | (2-methoxyphenyl)boronic acid | Pd(OAc)₂ / (R)-sSPhos | K₃PO₄ / Toluene/H₂O | 85 | 95 | nih.gov |

| 2-Bromo-3-isopropylphenol | (2-methoxyphenyl)boronic acid | Pd(OAc)₂ / (R)-sSPhos | K₃PO₄ / Toluene/H₂O | 80 | 96 | nih.gov |

| 1-Iodo-2-methoxynaphthalene | Naphthalene-1-boronic acid | Pd₂(dba)₃ / (S)-MeO-BIPHEP | K₃PO₄ / Toluene | 95 | 95 | researchgate.net |

| 1-Iodonaphthalene | Naphthalene-2-boronic acid pinacol (B44631) ester | PdCl₂(dppf) / (S,S)-Chiraphos | CsF / Dioxane | 78 | 85 | researchgate.net |

Beyond palladium catalysis, boron-containing systems are employed in other enantioselective transformations. For example, chiral (P,N)-ligands have been designed for enantioselective Au(I)/Au(III) redox catalysis, enabling reactions like the 1,2-oxyarylation and 1,2-aminoarylation of alkenes with high enantioselectivity (up to 99% ee). nih.gov The synthesis of such specialized ligands often relies on the coupling of fragments, a role for which boronic acids are well-suited.

Furthermore, boronic acids can be incorporated into chiral organocatalytic systems. Cooperative catalysis, where a chiral amine and a boronic acid work in concert, has been developed for enantioselective 1,4-addition reactions. diva-portal.org In these systems, the boronic acid activates a carboxylic acid substrate, while the chiral amine activates the nucleophile, creating a highly organized, chiral transition state. The use of BINOL-derived boronic acids is also a well-established strategy for achieving enantioselectivity in various reactions. diva-portal.org The development of chiral boronic acids, including those with C2-symmetry or those featuring chirality on the boron atom itself (boron-stereogenic), represents a growing frontier in asymmetric catalysis. acs.orgorganic-chemistry.org

Advanced Research Applications in Synthetic Organic Chemistry and Materials Science

Strategic Building Blocks for Architecturally Complex Molecules

(4-(Phenanthren-2-yl)phenyl)boronic acid serves as a crucial building block in synthetic organic chemistry, primarily through its participation in palladium-catalyzed cross-coupling reactions. The boronic acid functional group is particularly amenable to the Suzuki-Miyaura coupling, a powerful and widely used method for the formation of carbon-carbon (C-C) bonds. mdpi.comrsc.org This reaction's tolerance of a broad range of functional groups, mild reaction conditions, and high stereo- and regioselectivity make it an ideal tool for constructing complex molecular architectures. sigmaaldrich.comnih.gov

The general mechanism of the Suzuki coupling involves an oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comnih.gov In this context, (4-(Phenanthren-2-yl)phenyl)boronic acid acts as the organoboron nucleophile, providing the phenanthren-2-ylphenyl group to be coupled with various aryl or vinyl halides. mdpi.comnih.gov This capability allows for the systematic construction of extended π-conjugated systems and other intricate structures that are often challenging to synthesize through other methods. nih.govsigmaaldrich.com

The synthesis of novel benzofuran (B130515) derivatives containing a biaryl moiety has been successfully achieved using Suzuki cross-coupling reactions with various arylboronic acids in an aqueous medium, demonstrating the versatility of boronic acids in creating complex heterocyclic structures. sigmaaldrich.com While specific examples detailing the use of (4-(Phenanthren-2-yl)phenyl)boronic acid in total synthesis are not prevalent in the literature, the established reactivity of phenanthrene (B1679779) boronic acids and other arylboronic acids underscores its potential in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. rsc.orgnih.gov The phenanthrene moiety itself is a core structure in numerous bioactive natural products, and the ability to introduce this unit selectively via its boronic acid derivative is of high synthetic value.

Table 1: Key Reactions Involving Arylboronic Acids as Building Blocks

| Reaction Type | Description | Catalyst/Reagents | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organohalide. | Palladium catalyst, Base | Highly versatile for synthesizing biaryls and complex molecules. mdpi.comsigmaaldrich.comnih.gov |

| Chan-Lam Amination | Forms a C-N bond between a boronic acid and an amine or amide. | Copper catalyst | Useful for synthesizing arylamines and related compounds. sigmaaldrich.com |

| Petasis Reaction | A multi-component reaction of a vinyl- or aryl-boronic acid, an amine, and a carbonyl to form substituted amines. | No catalyst required | Efficient for creating diverse amine structures. sigmaaldrich.com |

| Homocoupling | The coupling of two molecules of the same boronic acid to form a symmetrical biaryl. | Palladium catalyst | A method to synthesize symmetrical derivatives. mdpi.com |

Development of Advanced Functional Materials

The unique electronic and photophysical properties endowed by the phenanthrene core make (4-(Phenanthren-2-yl)phenyl)boronic acid a valuable precursor for a range of advanced functional materials.

The phenanthrene moiety is known for its inherent blue fluorescence, good charge transport characteristics, and high energy bandgap, making it a promising component in materials for organic light-emitting diodes (OLEDs), particularly for deep-blue emitters. nih.gov Arylboronic acids, including phenanthrene derivatives, are instrumental in the synthesis of these advanced materials, often via Suzuki coupling reactions to construct the final conjugated structures. rsc.org

Research has shown that phenanthrene-based fluorophores can be designed to have a twisted molecular conformation, which helps in achieving pure deep-blue emission. nih.gov For instance, novel deep-blue fluorophores with a phenanthrene core have been synthesized, exhibiting emissions in the 414–430 nm range with high photoluminescence quantum yields (PLQYs) and admirable thermal stability. nih.gov Similarly, polymers based on phenanthrene, such as poly(9-(3-vinyl-phenyl)-phenanthrene), have been synthesized using Suzuki and Wittig reactions and show potential as host materials in polymer light-emitting diodes (PLEDs). nih.gov

While direct studies on (4-(Phenanthren-2-yl)phenyl)boronic acid for OLED applications are limited, the synthesis of various phenanthrene-based host materials for red and green phosphorescent OLEDs has been accomplished through Suzuki coupling reactions, demonstrating low efficiency roll-off and high external quantum efficiencies. rsc.org This highlights the general utility of phenanthrene-boronic acid derivatives in building high-performance optoelectronic devices. The boronic acid group facilitates the key C-C bond formations necessary to assemble the complex conjugated molecules that function as emitters or hosts in OLEDs. mdpi.comrsc.org

Table 2: Photophysical Properties of Selected Phenanthrene-Based OLED Materials

| Material Type | Emission Color | Key Features | Reference |

|---|---|---|---|

| Phenanthrene-core fluorophores (Cz1, Cz2, TPA1) | Deep-Blue | High thermal stability (Td > 430 °C), high PLQY (up to 91.1%), balanced charge transport. | nih.gov |

| Poly(9-(3-vinyl-phenyl)-phenanthrene) (PVPP) | Blue (Host) | Broad PL spectrum with a maximum at 381 nm, good energy transfer to dopants. | nih.gov |

| Phenanthrene-carbazole hosts (PBBM, PBTZ) | Red & Green (Host) | High thermal stability (Td > 423 °C), low efficiency roll-off in PhOLEDs. | rsc.org |

| Indeno-phenanthrene/triphenylene amines | Blue | Efficient blue emission with CIE coordinates of (0.16, 0.15) and EQE of 2.82% in a device. | nus.edu.sg |

Components for Semiconducting Materials Based on Extended Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic semiconductors due to their extended π-conjugation, which facilitates charge transport. nih.gov The phenanthrene unit, with its rigid and planar structure, is known to promote strong π–π stacking, a key factor for achieving high charge carrier mobilities in organic field-effect transistors (OFETs). mdpi.com (4-(Phenanthren-2-yl)phenyl)boronic acid serves as a valuable synthon for incorporating the phenanthrene moiety into larger, more complex PAHs.

The synthesis of extended PAHs often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where boronic acids or their esters are essential reagents. thermofisher.com For example, new palladium-catalyzed [3+3] annulation methods have been developed to synthesize PAHs from smaller aromatic fragments, including PAH boronic esters. thermofisher.com These strategies allow for the construction of novel conjugated macrocycles and segments of carbon nanotubes. rsc.org

Research on phenanthrene derivatives has shown that their charge transport properties can be tuned by chemical modification. mdpi.com For example, introducing heteroatoms or different functional groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to p-type, n-type, or ambipolar semiconductor behavior. mdpi.comnus.edu.sg While specific studies on the semiconductor properties of materials directly derived from (4-(Phenanthren-2-yl)phenyl)boronic acid are not widely reported, the general principles of PAH-based semiconductor design strongly suggest its utility in this field. nih.gov The ability to create well-defined, extended aromatic structures through boronic acid chemistry is fundamental to advancing the field of organic electronics. nih.gov

The incorporation of heteroatoms, such as boron and nitrogen, into the framework of polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy for tuning their electronic and photophysical properties. nih.gov This has led to the development of a class of compounds known as boracycles or, when nitrogen is also included, BN-doped PAHs. Arylboronic acids are key starting materials in the synthesis of these novel materials. nih.govnih.gov

Several synthetic strategies have been developed to construct these boron-containing cyclic systems. One approach involves the intramolecular cyclization of precursor molecules. For instance, practical radical cyclizations using arylboronic acids can be achieved under mild conditions to generate polycyclic scaffolds. mdpi.com Another powerful method is the borylative cyclization, which can be part of a cascade reaction to form multiple rings and C-B bonds in a single step. nih.gov These methods have been used to create structurally constrained boron-doped PAHs, including those with helicene motifs. nih.gov

The synthesis of fully fused boron-doped PAHs, where the boron atom is embedded within the aromatic core, has also been achieved. nus.edu.sg These syntheses often start from precursors that can undergo intramolecular electrophilic C-H borylation or oxidative dehydrocyclization. nih.govnus.edu.sg While there are no specific reports on the use of (4-(Phenanthren-2-yl)phenyl)boronic acid for these syntheses, its structure makes it a potential candidate for creating extended BN-phenanthrene analogues or other complex boracycles. The phenanthrene unit could form part of the larger PAH framework, while the phenylboronic acid portion could either participate in the cyclization or serve as a reactive handle for further functionalization. The development of modular synthetic routes to B-PAHs is an active area of research, with the potential for creating new materials for applications in organic electronics. nih.govnih.gov

The boronic acid group is a versatile functional group for directing the self-assembly of molecules into well-defined supramolecular structures. nus.edu.sg This is primarily due to its ability to form reversible covalent bonds with diols and to act as a potent hydrogen bond donor. nih.govnus.edu.sg These interactions are central to the field of co-crystal engineering, where different molecular components are brought together to form a new crystalline solid with unique properties. nih.gov

The -B(OH)₂ moiety can form robust hydrogen-bonded dimers with itself or heteromeric hydrogen bonds with N-donor compounds, such as pyridines or phenanthrolines. nih.govwikipedia.org The conformation of the boronic acid group (syn,syn; syn,anti; or anti,anti) plays a crucial role in determining the resulting supramolecular synthons. nih.gov While phenylboronic acids typically prefer the syn,anti conformation in their native state, they can adopt the less stable syn,syn conformation to form specific hydrogen bonding patterns in co-crystals. nih.gov

Applications in Chemical Biology and Bioimaging Probes

The unique properties of both the boronic acid group and the phenanthrene core make (4-(Phenanthren-2-yl)phenyl)boronic acid a promising candidate for applications in chemical biology and bioimaging. Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, a functional group present in many biologically important molecules, most notably saccharides. mdpi.comnih.gov This specific interaction has been widely exploited to develop sensors for glucose and other carbohydrates. nih.govnih.gov

The general design of a boronic acid-based fluorescent probe involves coupling the boronic acid recognition unit to a fluorophore. nih.gov Upon binding of the boronic acid to a diol-containing analyte, a change in the electronic properties of the boron atom occurs, which in turn modulates the fluorescence of the attached fluorophore. nih.gov This can result in a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength, allowing for quantitative detection of the analyte. nih.govnih.gov

Phenanthrene and its derivatives are known fluorophores, often exhibiting high quantum yields and fluorescence in the blue region of the spectrum. nih.gov This makes the phenanthrene moiety an attractive scaffold for building fluorescent probes. For example, reactive phenanthrene derivatives have been used as fluorescent markers in microscopy. nih.gov Furthermore, a ratiometric fluorescent probe for peroxynitrite has been developed based on a phenanthrenequinone (B147406) core functionalized with a benzyl (B1604629) borate (B1201080) ester. nih.gov In this system, the boronate ester is cleaved by the analyte, leading to a significant change in the fluorescence emission. nih.gov

Given these precedents, (4-(Phenanthren-2-yl)phenyl)boronic acid combines a fluorescent signaling unit (phenanthrene) with a versatile recognition site (boronic acid). This makes it a strong candidate for the development of novel fluorescent probes for biologically relevant diol-containing molecules or other analytes that interact with boronic acids, such as fluoride (B91410) ions or reactive oxygen species. nih.govnih.gov While direct biological applications of this specific compound have not been reported, its structure represents a logical design for a bioimaging tool.

Selective Recognition and Derivatization via Reversible Covalent Bonding with Diols

The foundational principle enabling the use of (4-(Phenanthren-2-yl)phenyl)boronic acid in selective recognition is the reversible formation of covalent bonds with 1,2- or 1,3-diols. Boronic acids, as Lewis acids, readily and reversibly react with the hydroxyl groups of diols in aqueous or organic solutions to form five- or six-membered cyclic esters. This interaction is the cornerstone of their function as recognition motifs for a vast array of biologically and environmentally significant diol-containing molecules, including saccharides, glycoproteins, and catechols.

The equilibrium of this reaction is highly dependent on several factors, including the pH of the solution, the structure of the diol, and the electronic properties of the boronic acid itself. The phenanthrene group, a large polycyclic aromatic hydrocarbon, attached to the phenylboronic acid core is expected to exert significant electronic and steric effects. These effects can modulate the Lewis acidity of the boron atom, thereby influencing the binding affinity and selectivity towards different diols. For instance, electron-withdrawing or -donating substituents on the aromatic ring system can alter the pKa of the boronic acid, which in turn affects the pH range over which diol binding is optimal.

The reversibility of the boronate ester bond is crucial for applications in derivatization and purification. A diol-containing molecule can be selectively captured from a complex mixture by binding to an immobilized (4-(Phenanthren-2-yl)phenyl)boronic acid derivative. Subsequently, by altering the pH or introducing a competing diol, the bond can be cleaved to release the purified target molecule.

Table 1: Factors Influencing Boronic Acid-Diol Interaction

| Factor | Description | Expected Influence on (4-(Phenanthren-2-yl)phenyl)boronic acid |

| pH | Affects the hybridization state of the boron atom (trigonal vs. tetrahedral boronate). Binding is typically stronger at pH values above the boronic acid's pKa. | The specific pKa would need experimental determination, but binding affinity will be pH-dependent. |

| Diol Structure | The stereochemistry and geometric arrangement of the hydroxyl groups in the diol determine the stability of the resulting cyclic ester. | Expected to show varying affinities for different saccharides (e.g., fructose (B13574) vs. glucose) based on the orientation of their hydroxyl groups. |

| Solvent | The polarity and protic nature of the solvent can influence the equilibrium of the esterification reaction. | The large, hydrophobic phenanthrene moiety may favor binding in less polar environments or at interfaces. |

| Substituents | Electronic nature of the phenanthrene ring system influences the Lewis acidity of the boron center. | The extended aromatic system could participate in secondary, non-covalent interactions (e.g., π-π stacking) with the target diol, potentially enhancing binding affinity and selectivity. |

Development of Fluorescent Chemosensors and Dyes

The combination of a boronic acid recognition unit with a fluorescent signaling moiety is a powerful strategy for developing chemosensors. In (4-(Phenanthren-2-yl)phenyl)boronic acid, the phenanthrene group serves as an intrinsic fluorophore, making this compound a promising candidate for a fluorescent sensor. The development of such sensors typically relies on modulating the fluorescence output of the fluorophore upon the binding of a target analyte to the boronic acid group.

Several photophysical mechanisms can be exploited for this purpose:

Photoinduced Electron Transfer (PET): In many boronic acid-based sensors, the boronic acid group acts as an electron-withdrawing group that can quench the fluorescence of the nearby fluorophore through a PET process. When the boronic acid binds to a diol, its electronic properties are altered, which can inhibit the PET process. This inhibition "turns on" the fluorescence, leading to an increase in emission intensity that signals the presence of the diol.

Intramolecular Charge Transfer (ICT): The electronic coupling between the phenanthrene (as a potential electron donor) and the phenylboronic acid (as an electron acceptor) can lead to an excited state with significant charge-transfer character. The binding of a diol to the boron atom changes its electron-accepting ability, which in turn modifies the energy of the ICT state. This change can result in a detectable shift in the fluorescence emission wavelength (a ratiometric response).

Fluorescence Resonance Energy Transfer (FRET): While less common for single-molecule sensors, a FRET mechanism could be designed by incorporating (4-(Phenanthren-2-yl)phenyl)boronic acid into a larger system with another fluorophore (an acceptor). Changes in the system's conformation upon diol binding could alter the distance or orientation between the phenanthrene donor and the acceptor, leading to a change in FRET efficiency and a corresponding change in the fluorescence signal.

The large, planar structure of the phenanthrene moiety also makes it susceptible to aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) effects. The binding of a large diol-containing analyte, such as a glycoprotein, could disrupt or promote aggregation of the sensor molecules, leading to a significant change in the fluorescence quantum yield. The specific behavior would depend on the design of the system and the nature of the intermolecular interactions.

Table 2: Potential Spectroscopic Properties for Sensor Application

| Property | Description | Relevance to (4-(Phenanthren-2-yl)phenyl)boronic acid |

| Excitation Wavelength | Wavelength of light used to excite the fluorophore. | Phenanthrene typically absorbs in the UV region (around 250-350 nm). |

| Emission Wavelength | Wavelength of light emitted by the fluorophore. | Phenanthrene emission is typically in the UV-Visible range (around 350-450 nm), which could shift upon diol binding. |

| Quantum Yield | The efficiency of the fluorescence process. | The key parameter that would be modulated by diol binding in a PET or AIE-based sensor. |

| Fluorescence Lifetime | The average time the molecule spends in the excited state. | Can also be affected by quenching mechanisms like PET and provides another parameter for sensing. |

Further research, including the synthesis and detailed photophysical characterization of (4-(Phenanthren-2-yl)phenyl)boronic acid, is required to experimentally validate and quantify these potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (4-(Phenanthren-2-yl)phenyl)boronic acid. Both ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the phenanthrene (B1679779) and phenyl rings and the position of the boronic acid moiety.

In a typical ¹H NMR spectrum, the protons on the aromatic rings would appear in the characteristic downfield region, generally between 7.0 and 9.0 ppm. The specific coupling patterns and chemical shifts allow for the assignment of each proton. The protons of the phenanthrene group would exhibit a complex multiplet pattern, while the protons on the central phenyl ring would appear as distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The labile protons of the boronic acid hydroxyl groups (-B(OH)₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the numerous sp²-hybridized carbons of the aromatic systems. The carbon atom directly bonded to the boron atom would have a characteristic chemical shift, which can be distinguished from the other aromatic carbons.

Furthermore, NMR is a powerful technique for monitoring chemical reactions in real-time. rsc.org For instance, during the synthesis of (4-(Phenanthren-2-yl)phenyl)boronic acid or its subsequent conversion into boronate esters, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. rsc.orgmdpi.com ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as the chemical shift of the boron atom is highly sensitive to its hybridization state. nsf.govnih.gov A change from a trigonal planar sp²-hybridized boronic acid to a tetrahedral sp³-hybridized boronate ester results in a significant upfield shift in the ¹¹B NMR spectrum, providing a clear indicator of reaction progression and completion. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (4-(Phenanthren-2-yl)phenyl)boronic acid

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Phenanthrene & Phenyl Protons | ¹H | 7.0 - 9.0 | Complex multiplets and doublets characteristic of the specific aromatic structures. |

| Boronic Acid Protons | ¹H | Variable (e.g., 4.0 - 8.0) | Broad singlet, position is solvent and concentration dependent. |

| Aromatic Carbons | ¹³C | 120 - 150 | Signals corresponding to the sp² carbons of the phenanthrene and phenyl rings. |

| Carbon-Boron Bond | ¹³C | ~130-140 | The carbon atom attached to the boron typically shows a distinct chemical shift. |

| Boron Atom | ¹¹B | ~27 - 33 | For the sp² hybridized boronic acid. Shifts upfield upon esterification. nsf.gov |

Mass Spectrometry Techniques for Molecular Identification and Gas-Phase Chemistry

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of (4-(Phenanthren-2-yl)phenyl)boronic acid.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing boronic acids. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the clear observation of the molecular ion. For (4-(Phenanthren-2-yl)phenyl)boronic acid, ESI-MS would typically be run in negative ion mode to detect the deprotonated molecule, [M-H]⁻, or in positive mode to observe adducts with cations like sodium, [M+Na]⁺.

The technique is also valuable for studying the gas-phase chemistry of the compound. Under certain ESI conditions, fragmentation can occur. The fragmentation of phenylboronic acids often involves the loss of water or the formation of characteristic boroxine (B1236090) structures (cyclic anhydrides). nih.gov Studies on the fragmentation of phenylboronic acid have identified the formation of BO⁻ and BO₂⁻ as the most intense fragment ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of (4-(Phenanthren-2-yl)phenyl)boronic acid (C₂₂H₁₇BO₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, HRMS can confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass. This capability is crucial for verifying the identity of a newly synthesized compound and ensuring its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. nih.gov This hyphenated technique is ideal for analyzing (4-(Phenanthren-2-yl)phenyl)boronic acid in complex mixtures, such as during its synthesis or in biological matrices. sciex.com The LC component separates the target compound from starting materials, byproducts, and other impurities. The eluting compound then enters the mass spectrometer, which provides detection and identification. LC-MS methods can be developed for high-throughput and highly sensitive quantification of boronic acids at trace levels. sciex.comscirp.org

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier-transform Infrared Spectroscopy, FT-IR)

Fourier-transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of (4-(Phenanthren-2-yl)phenyl)boronic acid would display several characteristic absorption bands confirming its structure.

Key vibrational modes include:

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded O-H groups of the boronic acid moiety.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of medium to sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenanthrene and phenyl rings. nih.gov

B-O Stretching: A strong and characteristic band for the asymmetric B-O stretch is typically observed in the 1330-1390 cm⁻¹ range. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings appear as strong bands in the 680-900 cm⁻¹ region, and the specific pattern can help confirm the substitution pattern of the phenyl ring.

Changes in the FT-IR spectrum, particularly in the O-H and B-O stretching regions, can be used to monitor reactions. For example, the formation of a boronate ester would lead to the disappearance of the broad O-H band and a shift in the B-O stretching frequency. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for (4-(Phenanthren-2-yl)phenyl)boronic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Boronic Acid (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretching | Aromatic (C-H) | 3000 - 3100 | Sharp, Medium |

| C=C Stretching | Aromatic Rings | 1450 - 1600 | Medium to Sharp |

| B-O Stretching | Boronic Acid (B-O) | 1330 - 1390 | Strong |

| C-H Bending (out-of-plane) | Aromatic Rings | 680 - 900 | Strong |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a compound in the solid state. If a suitable single crystal of (4-(Phenanthren-2-yl)phenyl)boronic acid can be grown, this technique can provide definitive information on its molecular geometry and packing.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic systems and the geometry of the boronic acid group. Crucially, it would also reveal the nature of intermolecular interactions that govern the crystal lattice. For boronic acids, hydrogen bonding is a dominant intermolecular force. X-ray diffraction can map the extensive network of hydrogen bonds formed between the hydroxyl groups of adjacent boronic acid molecules, which often leads to the formation of dimeric or polymeric structures in the solid state. nih.gov This information is vital for understanding the compound's physical properties, such as its melting point and solubility.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material.

Research Findings:

No published single-crystal X-ray diffraction data for (4-(Phenanthren-2-yl)phenyl)boronic acid could be located. However, analysis of structurally related arylboronic acids suggests that the crystal structure would likely exhibit key features. It is anticipated that the molecule would form dimeric structures in the solid state through hydrogen bonding between the boronic acid functionalities. The phenanthrene and phenyl rings would likely adopt a twisted conformation relative to each other to minimize steric hindrance. The planarity of the phenanthrene moiety itself would be maintained.

| Hypothetical Crystallographic Data for (4-(Phenanthren-2-yl)phenyl)boronic acid | |

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for such molecules) |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 18-25 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| V (ų) | 2000-3500 |

| Z | 4 or 8 |

This table presents hypothetical data based on typical values for similar organic compounds and is for illustrative purposes only.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a non-destructive analytical technique used to identify crystalline phases and to assess the purity of a bulk sample. While it provides less detailed structural information than single-crystal analysis, it is invaluable for routine characterization of powdered materials.

Research Findings:

Specific powder X-ray diffraction patterns for (4-(Phenanthren-2-yl)phenyl)boronic acid are not available in the public domain. A PXRD analysis of a pure, crystalline sample of this compound would be expected to show a unique pattern of sharp peaks, corresponding to the various lattice planes in the crystal structure. The positions (2θ angles) and intensities of these peaks would serve as a fingerprint for the material, allowing for its identification and quality control. Any significant amorphous content would be indicated by a broad, diffuse background signal.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are essential techniques for investigating the photophysical properties of molecules. UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy reveals details about the emission of light from an excited electronic state.

Research Findings:

While specific spectra for (4-(Phenanthren-2-yl)phenyl)boronic acid are not published, the photophysical properties can be inferred from its constituent parts: a phenanthrene moiety and a phenylboronic acid group. Phenanthrene is known for its characteristic absorption and fluorescence in the UV region. nih.gov The presence of the phenylboronic acid group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted phenanthrene, due to the extension of the π-conjugated system.

The boronic acid group can also act as a recognition site. For instance, in aqueous solutions, a change in pH towards more basic conditions would lead to the formation of the anionic boronate species [-B(OH)₃]⁻. This change in the electronic nature of the boron center, from an electron-withdrawing sp² hybridized state to a more electron-donating sp³ hybridized state, would likely induce a blue-shift (a shift to shorter wavelengths) and an increase in the fluorescence intensity. researchgate.net

| Anticipated Photophysical Data for (4-(Phenanthren-2-yl)phenyl)boronic acid | |

| Parameter | Expected Wavelength/Value |

| Absorption Maximum (λ_abs) in non-polar solvent | ~300-350 nm |

| Emission Maximum (λ_em) in non-polar solvent | ~350-450 nm |

| Fluorescence Quantum Yield | Moderate to High |

| Spectral Shift upon boronate formation | Hypsochromic (Blue Shift) |

This table presents anticipated data based on the properties of similar aromatic boronic acids and is for illustrative purposes only.

Microscopic and Surface Analysis Techniques (e.g., SEM, EDS, XPS)

Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for characterizing the morphology, elemental composition, and surface chemistry of a material.

Research Findings:

There is no published research employing SEM, EDS, or XPS for the analysis of (4-(Phenanthren-2-yl)phenyl)boronic acid.

Scanning Electron Microscopy (SEM): An SEM analysis of a solid sample of this compound would reveal its surface topography, particle size, and shape. For a crystalline sample, one would expect to observe well-defined crystal facets.

Energy-Dispersive X-ray Spectroscopy (EDS): When coupled with SEM, EDS would provide a qualitative and semi-quantitative elemental analysis of the sample. The expected EDS spectrum would show peaks corresponding to carbon, oxygen, and boron, confirming the elemental makeup of the compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. An XPS analysis of (4-(Phenanthren-2-yl)phenyl)boronic acid would yield high-resolution spectra for the C 1s, O 1s, and B 1s core levels. The binding energies of these peaks would confirm the presence of carbon in an aromatic environment, oxygen in a hydroxyl group, and boron in a boronic acid functionality.

| Expected XPS Binding Energies for (4-(Phenanthren-2-yl)phenyl)boronic acid | |

| Core Level | Expected Binding Energy (eV) |

| C 1s (aromatic) | ~284.5 |

| O 1s (B-O-H) | ~532.0 |

| B 1s (B(OH)₂) | ~192.0 |

This table presents expected binding energy ranges based on typical values for organic compounds containing these functional groups and is for illustrative purposes only.

Sustainable and Green Chemistry Aspects in Boronic Acid Research

Development of Environmentally Benign Synthetic Methodologies

Traditional methods for synthesizing arylboronic acids, such as the reaction of organolithium or Grignard reagents with trialkyl borates, often require harsh conditions, flammable solvents, and generate significant waste. nih.govwikipedia.org In response, green chemistry principles are being applied to develop more sustainable alternatives. These methodologies focus on reducing solvent use, employing less hazardous reagents, lowering energy consumption, and improving atom economy.

One significant advancement is the development of mechanochemistry , or solvent-free synthesis. A facile and environmentally friendly method for creating boronic acid esters involves the simple grinding of a boronic acid with a diol, like pinacol (B44631), without any solvent. researchgate.net This technique often results in excellent yields and purity after a simple work-up, drastically reducing solvent waste. researchgate.net

Another green approach is the use of aqueous or environmentally benign solvents. Researchers have developed a palladium-catalyzed direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) in aqueous conditions. nih.gov Similarly, methods using methanol (B129727) as a solvent for the diazotization of arylamines followed by a Sandmeyer-type borylation offer a greener route to arylboronic acids and their esters. organic-chemistry.org The use of ionic liquids as an alternative to conventional volatile organic solvents has also been explored for the palladium-catalyzed cross-coupling of aryl halides with pinacolborane, simplifying product isolation and often shortening reaction times. organic-chemistry.org

Furthermore, catalyst-free methods are gaining traction. A simple, metal-free, and photoinduced borylation of haloarenes has been developed that directly yields boronic acids and esters with a broad functional group tolerance. organic-chemistry.org Efforts to improve traditional methods include conducting Grignard reactions at ambient temperatures in ethereal solvents like THF, which avoids the need for cryogenic temperatures and specialized equipment, thus reducing energy consumption. google.com

| Methodology | Key Features | Environmental Benefits | Example/Yield | Reference |

|---|---|---|---|---|

| Mechanochemistry | Solvent-free grinding of boronic acid and diol. | Eliminates solvent waste, low energy input. | Excellent yields for various boronic esters. | researchgate.net |

| Aqueous Synthesis | Pd-catalyzed reaction of aryl chlorides with B₂(OH)₄ in water. | Uses a non-toxic, non-flammable solvent; simplifies process. | Good to excellent yields for trifluoroborate derivatives. | nih.gov |

| Photocatalysis | Metal-free, visible light-induced borylation of haloarenes. | Avoids transition metal catalysts and additives. | Broad scope and good functional group tolerance. | organic-chemistry.org |

| Improved Grignard Reaction | Reaction conducted at ambient temperature (~25°C). | Reduces energy consumption by avoiding cryogenic conditions. | Good yields for various boronic esters. | google.com |

| Direct C-H Borylation | Iridium-catalyzed reaction directly on the arene C-H bond. | High atom economy; avoids pre-functionalization of arenes. | Efficient one-pot synthesis of arylboronic acids. | organic-chemistry.org |

Advancements in Biocatalysis for Boronic Acid Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and efficient alternative to traditional chemical synthesis. bohrium.com Enzymes operate under mild conditions (temperature and pH), are highly selective, and can significantly reduce waste, making them ideal for green chemistry applications. bohrium.comrsc.org While the use of enzymes for carbon-carbon bond formation is well-established, their application in the direct synthesis of carbon-boron (C-B) bonds is a groundbreaking and more recent development.

A landmark achievement in this area is the creation of a "boron enzyme" through directed evolution. chemrxiv.org Scientists have successfully repurposed the protein cytochrome c from bacteria found in Icelandic hot springs to catalyze the formation of C-B bonds, a reaction not known in nature. caltech.edu By mutating the DNA that codes for the enzyme, researchers were able to create variants that are highly proficient at assembling organoborane compounds, with productivities up to 400 times greater than synthetic chemical methods for the same reaction. caltech.edu This approach allows for the biosynthesis of boronic acids and their derivatives, paving the way for more sustainable production routes for this important class of compounds. caltech.edu

While the direct enzymatic synthesis of boronic acids is an emerging field, enzymes are also used extensively in transformations involving boronic acid-containing substrates. Enzymes with promiscuous C-C bond-forming activity, such as hydrolases and laccases, can be used to create complex molecules from boronic acid precursors. nih.gov For instance, genetically encoding the non-canonical amino acid para-boronophenylalanine (pBoF) into proteins creates designer enzymes with unique catalytic abilities. chemrxiv.org These "boron enzymes" can catalyze reactions like the kinetic resolution of hydroxyketones with high enantioselectivity, a transformation not achievable with standard biocatalysts. chemrxiv.org This fusion of boron chemistry with biocatalysis opens up new avenues for asymmetric synthesis and the green manufacturing of chiral compounds.

| Advancement | Enzyme/Method | Application | Significance | Reference |

|---|---|---|---|---|

| Direct C-B Bond Formation | Directed evolution of bacterial cytochrome c. | Biosynthesis of organoborane compounds. | First example of enzymatic C-B bond formation; up to 400x more productive than chemical synthesis. | caltech.edu |

| Designer "Boron Enzyme" | Genetically encoded para-boronophenylalanine (pBoF). | Kinetic resolution of hydroxyketones via oxime formation. | Creates a new class of biocatalyst with novel reactivity and high enantioselectivity. | chemrxiv.org |

| Promiscuous Hydrolases | Lipases (e.g., Porcine pancreas lipase). | Aldol (B89426) reactions. | Demonstrates the potential of common enzymes for C-C bond formation, though often with low enantioselectivity. | nih.gov |

| Oxidative Coupling | Laccases (multi-copper containing enzymes). | Oxidative C-C coupling of phenols. | Uses molecular oxygen as a green oxidant for dimerization and polymerization reactions. | nih.gov |

Lifecycle and Environmental Impact Assessments of Boronic Acid Chemistry

To fully understand the sustainability of boronic acid chemistry, it is essential to conduct a Lifecycle Assessment (LCA). An LCA is a "cradle-to-gate" or "cradle-to-grave" analysis that evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. For boronic acids, this begins with the production of their precursor, boric acid.

Several LCA studies have been conducted on boric acid production from different sources, such as mining of boron minerals (e.g., colemanite, tincal) and extraction from salt-lake brines. springerprofessional.demdpi.comresearchgate.netensam.eu These studies quantify environmental impacts across various categories, including Global Warming Potential (GWP), Acidification Potential (AP), and energy and water consumption.

A 2021 study assessing boric acid production from salt-lake brine via solvent extraction found that the GWP was 5.52 x 10³ kg CO₂ equivalent per ton of boric acid produced. springerprofessional.de The extraction and reverse extraction stages were identified as the primary contributors to CO₂ emissions, accounting for 61.6% of the total. springerprofessional.de Another comprehensive LCA of the Turkish boron industry, which relies on open-pit mining, revealed that the refinement process has a more significant environmental impact than the mining and beneficiation stages. mdpi.comresearchgate.net The use of chemicals like sulfuric acid and energy sources like steam were identified as major environmental hotspots. mdpi.com

Comparing different production routes is crucial for identifying cleaner processes. For example, an assessment of boric acid production in China showed that flotation processing of the mineral szaibelyite is a cleaner method compared to others. researchgate.net The studies consistently highlight that energy consumption, particularly from fossil fuels, and the use of auxiliary chemicals are major drivers of the environmental impact. springerprofessional.deresearchgate.net These findings provide a quantitative basis for the industry to focus on improving energy efficiency, switching to renewable energy sources, and optimizing chemical use to enhance the sustainability of the entire boronic acid value chain.

| Production Method | Global Warming Potential (kg CO₂ eq) | Acidification Potential (kg SO₂ eq) | Key Environmental Hotspots | Reference |

|---|---|---|---|---|

| Solvent Extraction (from Salt-Lake Brine) | 5,520 | 28.0 | Extraction & reverse extraction stages (61.6% of CO₂), electricity consumption. | springerprofessional.de |

| Mining & Refinement (from Colemanite) | Data varies; refinement is key impact stage. | Data varies; refinement is key impact stage. | Use of sulfuric acid, steam, hydrogen peroxide in the refinement process. | mdpi.comresearchgate.net |

| Flotation (from Szaibelyite) | Identified as a cleaner process. | Identified as a cleaner process. | Energy consumption (coal as heat source) is a major factor across processes. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.